2-Aminoethyl sulfonylazide

Description

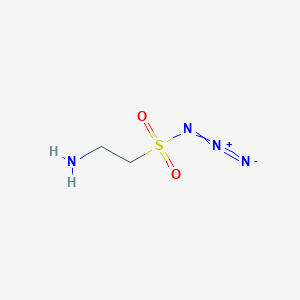

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H6N4O2S |

|---|---|

Molecular Weight |

150.16 g/mol |

IUPAC Name |

2-amino-N-diazoethanesulfonamide |

InChI |

InChI=1S/C2H6N4O2S/c3-1-2-9(7,8)6-5-4/h1-3H2 |

InChI Key |

QJDQHBZBKSPGOW-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)N=[N+]=[N-])N |

Origin of Product |

United States |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wpmucdn.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for analyzing organic molecules like 2-Aminoethyl sulfonylazide without causing significant fragmentation. creative-proteomics.comresearchgate.net

Electrospray Ionization (ESI-MS): ESI is a soft ionization method that generates gas-phase ions from a solution, making it ideal for polar compounds. creative-proteomics.com It typically produces protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net LC-MS is invaluable for analyzing reaction mixtures, identifying impurities, and confirming the presence of the target compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. chromatographyonline.com It is highly sensitive and often produces singly charged ions, simplifying spectral interpretation. chromatographyonline.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula, further confirming its identity.

Chromatographic Separations (e.g., HPLC, UPLC, TLC)

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.netnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often with the aid of a UV lamp or a chemical stain. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the analysis and purification of compounds. nih.gov For this compound, reversed-phase HPLC would likely be employed to assess its purity with high accuracy. A detector, such as a UV detector, would quantify the amount of the compound present.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, greater sensitivity, and faster analysis times. d-nb.info This technique is particularly useful for analyzing complex mixtures or for high-throughput screening. d-nb.info

Table 3: Application of Chromatographic Techniques

| Technique | Primary Application | Information Obtained |

|---|---|---|

| TLC | Reaction monitoring, preliminary purity check | Number of components, relative polarity, reaction completion |

| HPLC | Quantitative purity analysis, preparative purification | High-resolution separation, quantification of purity, isolation of pure compound |

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com The resulting crystal structure offers unambiguous proof of the compound's identity and connectivity. americanpharmaceuticalreview.com

In Situ Reaction Monitoring Techniques

In situ reaction monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling. spectroscopyonline.com This provides valuable insights into reaction kinetics, mechanisms, and the detection of transient intermediates. ucc.ie

Spectroscopic methods such as Fourier-transform infrared (FT-IR) or NMR can be adapted for in situ monitoring. ucc.ie For the synthesis of this compound, a probe-based FT-IR spectrometer could be inserted directly into the reaction vessel. This would allow for the continuous tracking of the disappearance of starting material vibrational bands and the appearance of product bands, such as the characteristic azide (B81097) stretch at ~2100 cm⁻¹. Similarly, FlowNMR techniques can be used to monitor the reaction in real-time by continuously flowing the reaction mixture through an NMR spectrometer, providing detailed structural information on all species present as the reaction progresses. ucc.ie

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and energies with high accuracy.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. For 2-Aminoethyl sulfonylazide, DFT could be used to study its participation in reactions such as cycloadditions or reactions involving the azide (B81097) group.

A typical DFT study would model the reactants, locate the transition state structure for a proposed reaction pathway, and calculate the activation energy barrier. For instance, in the reaction of sulfonyl azides with alkenes, DFT has been used to determine whether the reaction proceeds through a concerted [3+2] cycloaddition to form a triazoline intermediate or via a stepwise mechanism involving a nitrene intermediate formed by the cleavage of dinitrogen. researchgate.netnih.gov Such calculations provide the free energy profiles of possible reaction pathways, helping to understand reaction kinetics and regioselectivity. nih.gov

DFT can be used to calculate various molecular properties that correlate with reactivity. By analyzing the distribution of electron density, electrostatic potential, and other electronic parameters, researchers can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, a DFT calculation could generate an electrostatic potential map, highlighting the electron-rich amino group and the electron-deficient regions of the sulfonyl azide moiety, thereby predicting its reactivity profile in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's reactivity, kinetic stability, and optical properties. nanomedicine-rj.com

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of its HOMO and LUMO.

HOMO: The location of the HOMO would indicate the most probable site for electrophilic attack.

LUMO: The location of the LUMO would suggest the most probable site for nucleophilic attack. youtube.com

HOMO-LUMO Gap: A small energy gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nanomedicine-rj.com

In studies of related compounds like benzenesulfonyl azide, FMO analysis has been crucial in explaining the reactivity and regioselectivity in 1,3-dipolar cycloaddition reactions. researchgate.netchempedia.info The relative energies of the azide's HOMO and LUMO compared to those of the other reactant determine the dominant orbital interaction and thus the reaction's feasibility and outcome. researchgate.net

A hypothetical FMO analysis for this compound would yield data similar to the table below, which illustrates the type of information generated.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Indicates the molecule's ability to donate electrons; likely localized on the amino or azide group. |

| LUMO | Value | Indicates the molecule's ability to accept electrons; likely localized on the sulfonyl or azide group. |

| HOMO-LUMO Gap | Value | Correlates with chemical reactivity and stability. |

| Note: The values in this table are placeholders and for illustrative purposes only, as specific computational data for this compound is not available. |

Computational Modeling of Catalytic Cycles

Computational modeling is essential for understanding the mechanisms of catalyzed reactions at a molecular level. rsc.orgmdpi.com If this compound were involved in a catalytic process, for example, a transition-metal-catalyzed C-H amination, computational modeling could be employed to map the entire catalytic cycle. This would involve:

Modeling the interaction of the substrate with the catalyst. mdpi.com

Calculating the energies of all intermediates and transition states.

Identifying the rate-determining step of the cycle.

Understanding how the catalyst's structure and electronic properties influence its activity and selectivity.

Such models provide a deep understanding that can guide the design of more efficient catalysts for reactions involving sulfonyl azides. sciopen.com

In Silico Predictions for Synthetic Accessibility

In silico tools are increasingly used to predict the synthetic accessibility of a molecule before attempting its synthesis in a lab. nih.gov These methods use algorithms that analyze a molecule's structure and compare it to vast databases of known compounds and reactions. nih.gov They often calculate a "synthetic accessibility score" (SAscore) based on factors like molecular complexity, stereochemistry, and the presence of rare or strained structural motifs. nih.gov

For this compound, an in silico analysis would likely predict it to be reasonably accessible. The starting materials are common, and the functional groups (amine, sulfonyl azide) are introduced via well-established synthetic routes. Such predictive tools are invaluable in drug discovery and materials science for prioritizing which computationally designed molecules are viable candidates for synthesis. nih.govchemrxiv.org

Applications of 2 Aminoethyl Sulfonylazide in Advanced Synthetic Transformations

Diazo and Azido (B1232118) Group Transfer Reactions

The transfer of diazo and azido groups from sulfonyl azides to organic substrates represents a powerful method for the introduction of these valuable functionalities. These reactions are fundamental in the synthesis of a wide array of complex molecules.

Formation of α-Diazocarbonyl Compounds

The synthesis of α-diazocarbonyl compounds through diazo transfer reactions is a cornerstone of organic synthesis, providing precursors for a multitude of transformations, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. bohrium.com The most common method for this transformation involves the reaction of a compound with an active methylene (B1212753) group, such as a β-dicarbonyl compound, with a sulfonyl azide (B81097) in the presence of a base. bohrium.com

While specific studies on the use of 2-aminoethyl sulfonylazide in this context are not widely available, the general mechanism of diazo transfer using sulfonyl azides is well-established. The reaction is initiated by the deprotonation of the active methylene compound by a base, followed by the attack of the resulting enolate on the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the desired α-diazocarbonyl compound. A variety of sulfonyl azides, such as tosyl azide and mesyl azide, have been traditionally employed for this purpose. bohrium.com The choice of sulfonyl azide can influence the reaction efficiency, with reagents like p-nitrobenzenesulfonyl azide sometimes favoring the diazo transfer process. bohrium.com

Recent advancements have focused on developing safer and more efficient diazo transfer protocols. One such development is the "sulfonyl-azide-free" (SAFE) protocol, where the diazo transfer reagent is generated in situ, thus avoiding the handling of potentially explosive sulfonyl azides. mdpi.com

Table 1: Representative Examples of Diazo Transfer Reactions Using Sulfonyl Azides

| Active Methylene Compound | Sulfonyl Azide Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl acetoacetate | p-Toluenesulfonyl azide | Triethylamine | Acetonitrile | Ethyl 2-diazoacetoacetate | ~90% | bohrium.com |

| Dibenzoylmethane | Methanesulfonyl azide | Potassium carbonate | Acetonitrile | 2-Diazo-1,3-diphenyl-1,3-propanedione | High | bohrium.com |

| 1,3-Cyclohexanedione | p-Acetamidobenzenesulfonyl azide | Triethylamine | Dichloromethane | 2-Diazo-1,3-cyclohexanedione | Good | frontiersin.org |

Introduction of Azide Moieties into Diverse Organic Substrates

The azide functional group is a versatile precursor for the synthesis of amines, amides, and nitrogen-containing heterocycles. thieme-connect.com Sulfonyl azides can act as "diazo donors" in the conversion of primary amines to azides. thieme-connect.com Reagents like imidazole-1-sulfonyl azide hydrochloride have been shown to be effective for this transformation. thieme-connect.com This reaction proceeds via a diazo transfer mechanism.

While the primary application of sulfonyl azides in this context is the conversion of amines, the azide group itself can be introduced into organic molecules through various other methods. For instance, the reaction of primary amines with tert-butyl nitrite and azidotrimethylsilane provides a mild route to aromatic azides. thieme-connect.com β-Aminoethanesulfonyl azides have been synthesized and utilized for coupling with thio acids and for substitution with different aliphatic amines, highlighting the reactivity of the sulfonyl azide moiety. These reactions, however, result in the formation of sulfonamides rather than the direct transfer of the azide group to an alkyl or aryl carbon.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of sulfonyl azides makes them valuable reagents for the construction of these important ring systems.

Synthesis of N-Sulfonyl Amidines

N-Sulfonyl amidines are an important class of compounds with a range of biological activities and applications as synthetic intermediates. nih.govresearchgate.net A common and effective method for their synthesis is the reaction of sulfonyl azides with amines. researchgate.net This transformation can be achieved under various conditions, including transition-metal-free, catalyst-free, and copper-catalyzed protocols. researchgate.netmdpi.com

In a general approach, a sulfonyl azide is reacted with a primary or secondary amine. researchgate.net For instance, a green synthesis of N-sulfonyl amidines has been reported via the direct reaction of tertiary or secondary amines with sulfonyl azides under reflux conditions without the need for a metal catalyst or inert atmosphere. researchgate.net The reaction is believed to proceed through the in situ aerobic oxidation of the amine to form an enamine, which then reacts with the sulfonyl azide. researchgate.net

Copper-catalyzed three-component reactions of a terminal alkyne, a sulfonyl azide, and an amine also provide an efficient route to N-sulfonyl amidines. mdpi.com This method proceeds through a ketenimine intermediate. mdpi.com

Table 2: Synthesis of N-Sulfonyl Amidines from Sulfonyl Azides and Amines

| Sulfonyl Azide | Amine | Conditions | Product | Yield (%) | Reference |

| p-Toluenesulfonyl azide | Morpholine | Reflux, 1,4-dioxane | 4-(Tosylformimidoyl)morpholine | 85% | researchgate.net |

| Benzenesulfonyl azide | Pyrrolidine | Reflux, 1,4-dioxane | 1-(Phenylsulfonylformimidoyl)pyrrolidine | 82% | researchgate.net |

| Methanesulfonyl azide | Diethylamine | Reflux, 1,4-dioxane | N,N-Diethyl-N'-(methylsulfonyl)formimidamide | 78% | researchgate.net |

| p-Toluenesulfonyl azide | Phenylacetylene, Piperidine | CuI, Toluene, rt | N-(1-Phenyl-2-(piperidin-1-yl)vinyl)tosylamide | 92% | mdpi.comnih.gov |

Aziridine Derivatives

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis due to their inherent ring strain. uu.nlnih.gov The aziridination of alkenes is a primary method for their synthesis. While various methods exist for aziridination, those involving sulfonyl azides often proceed through the in situ generation of a nitrene species. nih.gov

Metal-catalyzed reactions are commonly employed for the aziridination of alkenes using sulfonyl azides. For example, photo-irradiation of N-sulfonyliminoiodinanes can generate intermediates that react with alkenes to form aziridines. nih.gov Additionally, intramolecular aziridination of allylic sulfamoyl azides can be achieved using cobalt(II)-based metalloradical catalysis to construct strained bicyclic aziridine structures. researchgate.net Although direct evidence for the use of this compound in aziridination reactions is limited, the general reactivity of sulfonyl azides suggests its potential as a nitrene precursor under appropriate catalytic conditions.

Triazole Ring Systems

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science, largely due to the advent of "click chemistry". nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.

Sulfonyl azides can serve as the azide component in these cycloaddition reactions. The reaction of sulfonyl azides with in situ generated copper(I) acetylides provides an efficient route to 1-sulfonyl-1,2,3-triazoles. These N-sulfonylated triazoles are of particular interest as they can serve as precursors to reactive azavinyl carbenes. While specific examples employing this compound in triazole synthesis are not readily found in the literature, its azide functionality makes it a potential substrate for CuAAC reactions with a variety of alkynes.

Table 3: Representative Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC

| Sulfonyl Azide | Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |

| Tosyl azide | Phenylacetylene | CuTC, H₂O, rt | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 95% | |

| Tosyl azide | 1-Octyne | CuTC, H₂O, rt | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | 88% | |

| Mesyl azide | Propargyl alcohol | CuI, Et₃N, CH₂Cl₂ | (1-(Methylsulfonyl)-1H-1,2,3-triazol-4-yl)methanol | Good |

Construction of Fused and Bridged Polycyclic Systems

The sulfonyl azide functional group is a versatile precursor for the formation of nitrogen-containing heterocycles, which can serve as key components in the architecture of complex fused and bridged polycyclic systems. The primary mechanism involves the generation of a highly reactive nitrene or a metal-nitrenoid intermediate, which can undergo intramolecular C-H insertion or cyclization reactions.

In the context of a molecule like this compound, where the amino group would likely be protected during synthesis, intramolecular cyclization reactions can be envisioned. Transition-metal catalysis, particularly with cobalt, has been shown to be effective for the enantioselective amination of C(sp³)–H bonds. This process involves the activation of a sulfonyl azide by a Co(II) complex, which generates a cobalt(III)-aminyl radical. This radical can then facilitate an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) followed by a radical-mediated C–N bond formation to yield chiral cyclic sulfonamides, also known as sultams. rsc.org Such reactions are pivotal in creating saturated heterocyclic rings that can be integral to a larger, bridged, or fused molecular framework. For instance, the synthesis of the first bridgehead sultams has been achieved through the intramolecular cyclization of α-sulfonyl radicals, demonstrating the feasibility of forming these strained structures. nih.gov

The following table summarizes representative examples of intramolecular C-H amination reactions using sulfonyl azides, which lead to the formation of cyclic sulfonamides—a core transformation for building more complex polycyclic systems.

| Catalyst/Mediator | Substrate Type | Bond Type Formed | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Co(II) Complex | Sulfamoyl Azides | C(sp³)–N | Chiral Heterocyclic Sulfamides | Enantioselective, involves 1,6-HAT | rsc.org |

| Co(II) Complex | Aryl/Alkyl Sulfonyl Azides | C(sp³)–N | Chiral Cyclic Sulfonamides | Enantioselective, involves 1,5-HAT | rsc.org |

| Radical Initiator (e.g., AIBN) | α-Sulfonamido Radicals | C(sp³)–N | Bridgehead Sultams | Forms strained bicyclic systems | nih.gov |

C-H Functionalization Reactions and C-N Bond Formation

Sulfonyl azides, such as this compound, are powerful reagents in C-H functionalization, serving as a source of nitrogen for the direct formation of C-N bonds. These reactions bypass the need for pre-functionalized substrates, offering a more atom-economical route to nitrogen-containing molecules. rsc.orgresearchgate.net

Activation of Aliphatic C-H Bonds

The direct functionalization of typically inert aliphatic C(sp³)–H bonds is a significant challenge in organic synthesis. Sulfonyl azides have emerged as effective reagents for this transformation, primarily through two pathways: transition-metal catalysis and radical-mediated processes.

Transition-metal catalysts, including those based on rhodium, iridium, and ruthenium, can activate C–H bonds, allowing for their subsequent amidation by a sulfonyl azide. nih.govnih.gov The mechanism often proceeds through the formation of a metal-nitrenoid intermediate upon reaction of the catalyst with the sulfonyl azide and extrusion of N₂. This reactive species can then insert into an aliphatic C–H bond. Iridium catalysts, for example, have been successfully used for the amidation of methyl C(sp³)–H bonds in ketoxime substrates. acs.org

Alternatively, radical-based approaches offer a metal-free option. In these reactions, an alkyl radical is generated from the substrate, which then reacts with the sulfonyl azide. Sulfonyl azides are effective trapping agents for nucleophilic radicals, such as secondary and tertiary alkyl radicals, leading to the formation of an alkyl azide. nih.govresearchgate.net This method has been applied to the late-stage azidation of complex molecules and natural products. researchgate.net

| Method | Catalyst/Reagent | C–H Bond Type | Nitrogen Source | Product | Reference |

|---|---|---|---|---|---|

| Transition-Metal Catalysis | [IrCp*Cl₂]₂ / AgOAc | Methyl C(sp³)–H | Sulfonyl Azide | Amide | acs.org |

| Transition-Metal Catalysis | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Indoline C7–H | Sulfonyl Azide | Amide | nih.gov |

| Radical Azidation | Metal-free, oxidant-mediated | Unactivated C(sp³)–H | Sulfonyl Azide | Azide | researchgate.net |

| Photocatalysis | Mes-Acr⁺ClO₄⁻ | Unactivated C(sp³)–H | Aryl Sulfonyl Azide | Azide | nih.gov |

Intramolecular and Intermolecular Carbon-Nitrogen Bond Formations

Building on their ability to activate C-H bonds, sulfonyl azides are extensively used in both intramolecular and intermolecular C-N bond-forming reactions. rsc.orgnih.gov

Intramolecular C-N Bond Formation: As discussed previously (Section 6.2.4), intramolecular C-H amination is a powerful strategy for synthesizing nitrogen heterocycles. Cobalt-catalyzed reactions, in particular, have enabled the highly enantioselective synthesis of chiral cyclic sulfonamides from sulfonyl azide precursors bearing accessible C(sp³)–H bonds. rsc.org These reactions proceed through a radical mechanism involving hydrogen atom transfer and subsequent C–N bond formation, showcasing a high degree of control and efficiency. rsc.org

Intermolecular C-N Bond Formation: The direct intermolecular amidation of C(sp²)–H bonds in arenes is a prominent application of sulfonyl azides. This transformation is typically achieved using rhodium or iridium catalysts and often requires a directing group on the aromatic substrate to ensure high regioselectivity (usually at the ortho position). nih.govacs.orgacs.org A cationic rhodium complex, for instance, catalyzes the direct amidation of arene C–H bonds with sulfonyl azides, releasing only dinitrogen as a byproduct and proceeding without an external oxidant. acs.orgacs.org This method is compatible with a wide range of functional groups and provides a practical route to N-arylsulfonamides, which are important structural motifs in medicinal chemistry and materials science. nih.govacs.org

| Reaction Type | Catalyst | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular | Co(II)-based Metalloradical Catalyst | Sulfonyl azides with aliphatic C-H bonds | Enantioselective C(sp³)–H amination | rsc.org |

| Intermolecular | Cp*Rh(MeCN)₃₂ | Arenes with directing groups + Sulfonyl azides | Oxidant-free C(sp²)–H amidation | acs.orgacs.org |

| Intermolecular | [IrCpCl₂]₂ / AgNTf₂ | Arenes with directing groups + Sulfonyl azides | High functional group tolerance | nih.gov |

| Intermolecular | CpCo(CO)I₂ / AgSbF₆ | Indoles with directing groups + Sulfonyl azides | Site-selective C2-amidation of indoles | nih.govacs.org |

Reagent in Bioorthogonal Chemistry and Bioconjugation Strategies

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards most biological functional groups. nih.govnih.gov A molecule like this compound, containing this crucial functional group, is thus a prime candidate for applications in bioconjugation.

Site-Selective Modification on Complex Biomolecules

Site-selective modification of proteins and other biomolecules allows for the installation of probes, tags, or therapeutic agents at specific locations. nih.gov The azide moiety of this compound can be utilized in several strategies to achieve this.

One approach is to use sulfonyl azides as diazotransfer reagents . Reagents like imidazole-1-sulfonyl azide can convert primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, into azides. nih.govrsc.org By tethering a sulfonyl azide to a ligand that binds to a specific protein, the diazotransfer reaction can be directed to amino groups in proximity to the ligand's binding site, enhancing both protein and site selectivity. nih.gov

Another innovative strategy involves the aziridination of norbornene-modified proteins . Electron-deficient sulfonyl azides react with norbornene moieties, which can be genetically encoded into a protein's structure, to form stable aziridines. This reaction proceeds under mild, biocompatible conditions and provides an orthogonal method for labeling peptides and proteins. rsc.org

| Strategy | Reagent Type | Target Residue/Moiety | Product Linkage | Key Advantage | Reference |

|---|---|---|---|---|---|

| Diazotransfer | Imidazole-1-sulfonyl azide | Lysine, N-terminus | Azide group installation | Converts native amines into bioorthogonal handles | nih.govrsc.org |

| Targeted Diazotransfer | Ligand-tethered sulfonyl azide | Proximal amines | Azide group installation | Increases protein and site selectivity | nih.gov |

| Aziridination | Electron-deficient sulfonyl azide | Norbornene (unnatural amino acid) | Aziridine | Orthogonal to other bioorthogonal reactions | rsc.org |

Precursors for Advanced Click Chemistry Methodologies

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible. The azide group is the quintessential functional group for the most famous click reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org Therefore, any azide-containing molecule, including this compound, can serve as a precursor for this powerful ligation methodology. In CuAAC, an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. acs.org This reaction is central to countless applications in drug discovery, materials science, and chemical biology.

Beyond their role as simple azide donors for CuAAC, sulfonyl azides can participate in other "click-like" reactions. For example, they can undergo Huisgen 1,3-dipolar cycloaddition with sulfonyl cyanides to produce 5-sulfonyl tetrazoles. Furthermore, a novel class of sulfo-click reactions has been developed where sulfonyl azides react with thiocarbamates in water to directly form sulfonylisoureas, which are valuable in medicinal chemistry. thieme.de Sulfonyl azides also serve as precursors to sulfonyl isocyanates via palladium-catalyzed carbonylation; these intermediates can then be trapped by alcohols or amines to form sulfonyl carbamates and sulfonyl ureas, respectively. acs.orgnih.gov

| Click Reaction Type | Azide Reactant | Coupling Partner | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Terminal Alkyne | 1,2,3-Triazole | The archetypal bioorthogonal click reaction | acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Organic Azide (R-N₃) | Strained Cycloalkyne | 1,2,3-Triazole | Copper-free, highly biocompatible | nih.gov |

| "Sulfo-Click" Reaction | Sulfonyl Azide | Thiocarbamate | Sulfonylisourea | Occurs in water with no additional reagents | thieme.de |

| Tetrazole Synthesis | Sulfonyl Azide | Sulfonyl Cyanide | 5-Sulfonyl Tetrazole | Huisgen 1,3-dipolar cycloaddition |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for 2-Aminoethyl Sulfonylazide

Future research is increasingly focused on developing greener and more sustainable methods for the synthesis of this compound and other sulfonyl azides. Traditional methods often rely on sulfonyl chlorides, which can be moisture-sensitive and generate acidic byproducts. researchgate.netorganic-chemistry.org Emerging strategies aim to overcome these limitations by utilizing more stable and readily available starting materials.

Key areas of development include:

Diazo Transfer Reactions: The use of stable and efficient diazo transfer reagents represents a significant advancement. organic-chemistry.org Reagents like imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) offer advantages in terms of safety, stability, and ease of handling compared to traditional, potentially explosive reagents like triflyl azide. researchgate.netorganic-chemistry.orgsemanticscholar.org Research in this area will likely focus on developing even more efficient and cost-effective diazo transfer agents.

Direct Synthesis from Sulfonamides and Sulfonic Acids: Methods for the direct conversion of readily available and stable sulfonamides and sulfonic acids into sulfonyl azides are gaining traction. acs.orgnih.govtandfonline.comresearchgate.net These processes are often milder and more experimentally straightforward than traditional routes. acs.orgnih.gov Future work will likely aim to expand the substrate scope and further improve the reaction conditions for these transformations.

Eco-Friendly Reaction Media: The use of environmentally benign solvents and reaction media is a key aspect of sustainable chemistry. Polyethylene (B3416737) glycol (PEG-400) has been shown to be an efficient and recyclable medium for the synthesis of sulfonyl azides from sulfonyl chlorides, offering mild conditions and high yields. tandfonline.comresearchgate.net The exploration of other green solvents and solvent-free reaction conditions will be a continuing trend.

| Synthetic Approach | Starting Material | Key Advantages | Representative Reagents/Conditions |

| Diazo Transfer | Primary Sulfonamides | High yields, mild conditions, improved safety | Imidazole-1-sulfonyl azide hydrogen sulfate, Triflyl azide with CuSO4 catalyst |

| Direct Conversion | Sulfonic Acids | One-pot synthesis, mild conditions | Triphenylphosphine (B44618)/Trichloroisocyanuric acid/Sodium azide |

| Nucleophilic Substitution | Sulfonyl Chlorides | Established method | Sodium azide in PEG-400 |

Exploration of New Reactivity Modes and Mechanistic Pathways

Beyond its traditional role in click chemistry and as a nitrene precursor, researchers are exploring novel reactivity modes for this compound. Understanding the intricate mechanistic pathways of its reactions is crucial for developing new synthetic applications.

Emerging areas of investigation include:

Copper-Catalyzed Multicomponent Reactions: Mechanistic studies have revealed that the copper-catalyzed reaction of sulfonyl azides with alkynes can lead to products other than the expected 1,2,3-triazoles, such as amidines, when an amine is present. acs.org This is attributed to the lability of the N-sulfonyl triazolyl copper intermediate, which can rearrange to a ketenimine species. acs.org Further exploration of these alternative reaction pathways could lead to the development of novel multicomponent reactions for the synthesis of diverse molecular scaffolds.

Mechanistic Insights from Advanced Spectroscopy: Techniques like FlowNMR are being employed to monitor the in-situ generation and reaction of sulfonyl azides in real-time. researchgate.net This allows for a detailed understanding of reaction kinetics and the identification of transient intermediates, which is critical for optimizing reaction conditions and uncovering new mechanistic pathways. researchgate.net Isotopic labeling studies, for instance using 15N NMR, have been instrumental in confirming diazo transfer mechanisms. organic-chemistry.org

Novel Cycloaddition Reactions: While the [3+2] cycloaddition with alkynes is well-established, future research may uncover new cycloaddition partners and modes of reactivity for sulfonyl azides, expanding their utility in heterocyclic synthesis.

Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for controlling the reactivity of this compound and achieving high levels of selectivity and efficiency in its transformations.

Current and future trends in this area include:

Transition Metal Catalysis for C-H Functionalization: Rhodium, iridium, and cobalt catalysts have been effectively used for the direct sulfonamidation of aromatic C-H bonds using sulfonyl azides. rsc.org These reactions offer an atom-economical approach to forming C-N bonds. Future research will likely focus on developing more active and selective catalysts, expanding the scope to include a wider range of substrates, and achieving site-selectivity in complex molecules.

Copper-Catalyzed Reactions: Copper catalysis remains central to many reactions of sulfonyl azides. acs.org Ongoing research aims to develop more efficient copper catalysts that can operate under milder conditions and with lower catalyst loadings. Understanding the role of different copper species in the catalytic cycle is also an area of active investigation. acs.org

Organocatalysis: The development of metal-free catalytic systems for reactions involving sulfonyl azides is a growing area of interest, aligning with the principles of sustainable chemistry.

| Catalyst System | Reaction Type | Key Advantages |

| Rhodium, Iridium, Cobalt Complexes | C-H Sulfonamidation | High regioselectivity, functional group tolerance |

| Copper Salts/Complexes | Click Chemistry, Multicomponent Reactions | Versatility, well-established reactivity |

| Ruthenium Complexes | C-H Sulfonamidation | Site-selective amination |

Integration with High-Throughput and Automated Synthesis Platforms

The integration of this compound chemistry with high-throughput and automated synthesis platforms has the potential to accelerate the discovery of new reactions and functional molecules.

Key developments in this area include:

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly important when working with energetic compounds like azides. europa.euvapourtec.com The development of modular flow chemistry platforms will enable the rapid and safe synthesis of this compound and its derivatives. highergov.com

Automated Synthesis Platforms: Automated systems can perform entire chemical synthesis processes, from reagent dispensing to purification, with increased speed and reduced human error. merckmillipore.com The application of such platforms to sulfonyl azide chemistry will facilitate the rapid generation of compound libraries for screening in drug discovery and materials science.

High-Throughput Screening: The development of high-throughput methods for screening the reactivity of this compound with a wide range of substrates and under various catalytic conditions will accelerate the discovery of new transformations.

Computational Design and Optimization of Novel Sulfonyl Azide Reagents

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of chemical compounds. In the context of this compound, computational methods can be used to:

Design Novel Reagents: Density Functional Theory (DFT) and other computational methods can be employed to design new sulfonyl azide reagents with tailored electronic and steric properties for specific applications. nih.govrsc.org This can lead to the development of reagents with enhanced reactivity, selectivity, or stability.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving sulfonyl azides, helping to rationalize experimental observations and predict the outcome of new reactions. nih.gov This is particularly valuable for understanding complex catalytic cycles. acs.org

Optimize Reaction Conditions: By simulating the effect of different solvents, catalysts, and additives on reaction pathways and energetics, computational studies can guide the experimental optimization of reaction conditions, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.